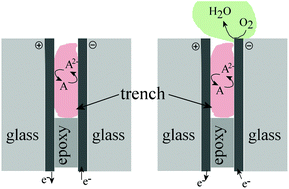A dual-plate ITO–ITO generator–collector microtrench sensor: surface activation, spatial separation and suppression of irreversible oxygen and ascorbate interference
Analyst Pub Date: 2013-12-09 DOI: 10.1039/C3AN01826A
Abstract
Generator–collector electrode systems are based on two independent working electrodes with overlapping diffusion fields where chemically reversible redox processes (oxidation and reduction) are coupled to give amplified current signals. A generator–collector trench electrode system prepared from two tin-doped indium oxide (ITO) electrodes placed vis-à-vis with a 22 μm inter-electrode gap is employed here as a sensor in aqueous media. The reversible 2-electron anthraquinone-2-sulfonate redox system is demonstrated to give well-defined collector responses even in the presence of oxygen due to the irreversible nature of the oxygen reduction. For the oxidation of dopamine on ITO, novel “Piranha-activation” effects are observed and chemically reversible generator–collector feedback conditions are achieved at pH 7, by selecting a more negative collector potential, again eliminating possible oxygen interference. Finally, dopamine oxidation in the presence of ascorbate is demonstrated with the irreversible oxidation of ascorbate at the “mouth” of the trench electrode and chemically reversible oxidation of dopamine in the trench “interior”. This spatial separation of chemically reversible and irreversible processes within and outside the trench is discussed as a potential in situ microscale sensing and separation tool.


Recommended Literature
- [1] Synthesis, broad spectrum antibacterial activity, and X-ray co-crystal structure of the decoding bacterial ribosomal A-site with 4′-deoxy-4′-fluoro neomycin analogs†
- [2] Matching the organic and inorganic counterparts during nucleation and growth of copper-based nanoparticles – in situ spectroscopic studies†
- [3] Correlation anisotropy driven Kosterlitz–Thouless-type quantum phase transition in a Kondo simulator
- [4] Association between the composite dietary antioxidant index and chronic kidney disease: evidence from NHANES 2011–2018†
- [5] Front cover
- [6] Contents list
- [7] High-throughput quantitative top-down proteomics
- [8] Front cover
- [9] Publication received
- [10] Understanding the role of metal supported on TiO2 in photoreforming of oxygenates










